molecular formula C14H17Cl2N2O4P B2663723 Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate CAS No. 304880-55-5

Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B2663723
CAS No.: 304880-55-5
M. Wt: 379.17
InChI Key: BOIWZISLXVEWAY-UHFFFAOYSA-N
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Description

Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate is a phosphonate ester featuring a 1,3-oxazole core substituted with a 2,4-dichlorophenyl group at position 2, a methylamino group at position 5, and a diethyl phosphonate moiety at position 2. This compound belongs to a class of heterocyclic phosphonates known for their structural diversity and bioactivity, including pesticidal, antifungal, and anticancer properties .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-4-diethoxyphosphoryl-N-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N2O4P/c1-4-20-23(19,21-5-2)14-13(17-3)22-12(18-14)10-7-6-9(15)8-11(10)16/h6-8,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIWZISLXVEWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl)NC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 2,4-dichlorophenylacetic acid can be converted to its corresponding α-haloketone, which then undergoes cyclization with methylamine to form the oxazole ring.

  • Phosphonate Ester Formation: : The phosphonate ester is introduced through a reaction with diethyl phosphite. This step often requires a catalyst such as a base (e.g., triethylamine) and is conducted under anhydrous conditions to prevent hydrolysis.

  • Final Assembly: : The final step involves coupling the oxazole intermediate with the phosphonate ester under controlled conditions, typically involving a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of each step. Continuous flow chemistry might be employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the dichlorophenyl group, potentially leading to ring-opened products or reduced chlorophenyl derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially due to the electron-withdrawing nature of the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced chlorophenyl derivatives or ring-opened products.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. The presence of the dichlorophenyl group and the oxazole ring suggests possible activity as an enzyme inhibitor or receptor modulator. Research is ongoing to investigate its efficacy and safety in biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties. Its stability and reactivity make it suitable for various applications, including as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dichlorophenyl group can enhance binding affinity, while the oxazole ring may contribute to the specificity of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Heterocyclic Core Key Substituents Dihedral Angle (°) Biological Activity References
Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate C₁₄H₁₆Cl₂N₂O₄P 1,3-Oxazole 2,4-Dichlorophenyl, methylamino, diethyl phosphonate N/A* Anticancer (inferred)
Diethyl {5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylaminomethyl}phosphonate (I) C₂₀H₂₂Cl₂N₃O₄PS 1,3,4-Thiadiazole 2,4-Dichlorophenyl, 4-methoxyphenyl, diethyl phosphonate 32.4 Pesticidal, antifungal
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives Varies 1,3,4-Oxadiazole 2,4-Dichlorophenyl, methylamine derivatives N/A Anticancer (IC₅₀ = 2.46 µg/mL for liver cancer)
Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate C₁₇H₂₆N₂O₆PS Thiazole t-Butylcarbonyl, amino, diethyl phosphonate N/A Not specified (structural analog)

Key Comparative Insights

Heterocyclic Core and Bioactivity The 1,3-oxazole core in the target compound is structurally distinct from the 1,3,4-thiadiazole and 1,3,4-oxadiazole cores in analogs. Thiadiazole and oxadiazole derivatives exhibit broad bioactivity, including pesticidal and anticancer effects, suggesting that the oxazole variant may share similar properties due to electronic and steric similarities .

Spatial Conformation and Dihedral Angles Compound I (1,3,4-thiadiazole derivative) exhibits a dihedral angle of 32.4° between its aromatic rings, significantly larger than other phosphonates (e.g., 7.54° and 5.3°). The target compound’s 1,3-oxazole core and methylamino group may result in a smaller dihedral angle, favoring planar conformations that enhance intermolecular interactions.

Synthetic Pathways Compound I is synthesized via a reaction between N-(4-methoxyphenyl)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine and diethyl phosphonate under heating (90°C, 6 hours) . A similar route may apply to the target compound, substituting the thiadiazole precursor with an oxazole intermediate. describes the synthesis of α-aminophosphonic acids via oxazole ring-opening and recyclization, suggesting that the target compound could be derived from analogous methodologies involving oxazolyl phosphonates .

Hydrogen Bonding and Crystal Packing Compound I forms intermolecular N—H⋯O and C—H⋯O hydrogen bonds, creating chains along the b-axis . The target compound’s methylamino and phosphonate groups may facilitate similar hydrogen-bonding networks, influencing solubility and crystallinity.

Biological Implications The 2,4-dichlorophenyl moiety is a common feature in bioactive phosphonates, enhancing lipophilicity and membrane permeability. Its presence in both the target compound and analogs like Compound I underscores its role in pesticidal and anticancer activity .

Biological Activity

Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antibacterial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of diethyl phosphite with an appropriate oxazoline derivative. The structure is confirmed through various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) analysis. These methods provide insights into the molecular structure and purity of the compound.

Key Characterization Data

TechniqueFindings
1H NMRSignals corresponding to aromatic and aliphatic protons observed.
13C NMRDistinct peaks indicating carbon environments in the oxazole ring.
Mass SpectrometryMolecular ion peak consistent with the expected molecular weight.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against a range of pathogens. It has been shown to exhibit significant potency compared to standard antibiotics.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (μg/mL)
Staphylococcus aureus0.008
Escherichia coli0.012
Streptococcus pneumoniae0.03

These values indicate that the compound is more effective than traditional antibiotics such as ampicillin and streptomycin in certain cases .

The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of bacterial topoisomerases, specifically GyrB and ParE. This dual-target approach enhances its efficacy against resistant strains .

Case Studies

  • Study on Staphylococcus aureus : A laboratory study demonstrated that this compound effectively inhibited the growth of S. aureus, with a notable reduction in colony-forming units (CFUs) at concentrations as low as 0.008 μg/mL.
  • Toxicity Assessment : In vitro assays using HepG2 human liver cells indicated that this compound exhibited low toxicity, suggesting a favorable safety profile for further development .

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